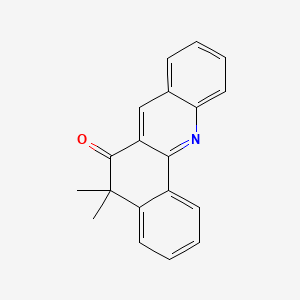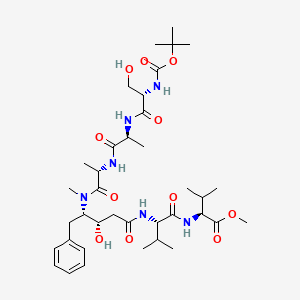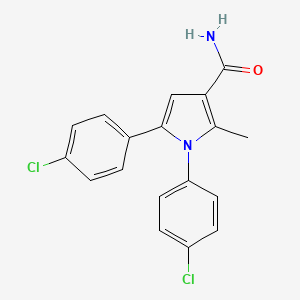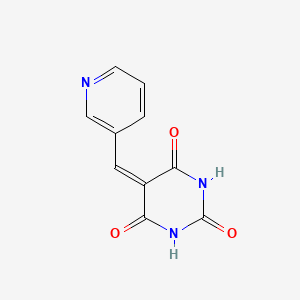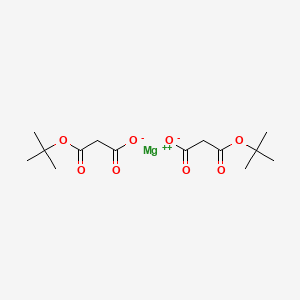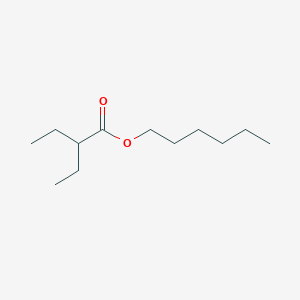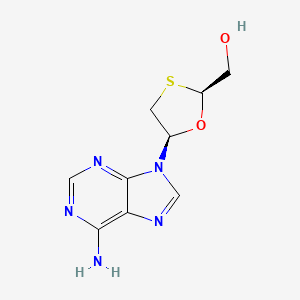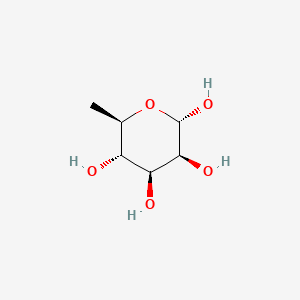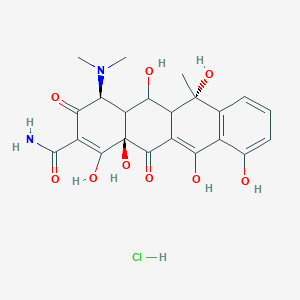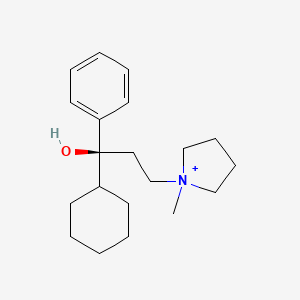
Tricyclamol, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclamol, (S)- is a quaternary ammonium compound known for its spasmolytic action on smooth muscle. It is a crystalline, odorless substance that is readily soluble in water. Tricyclamol, (S)- has been used for its ability to inhibit the spasmogenic effects of various agents such as acetylcholine, carbachol, pilocarpine, and barium chloride .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclamol, (S)- involves the reaction of 3-cyclohexyl-3-hydroxy-3-phenylpropylamine with methyl iodide to form the quaternary ammonium compound. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of Tricyclamol, (S)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反応の分析
Types of Reactions
Tricyclamol, (S)- undergoes various types of chemical reactions, including:
Oxidation: Tricyclamol, (S)- can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Tricyclamol, (S)- to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the quaternary ammonium group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of Tricyclamol, (S)-
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tricyclamol, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: Investigated for its effects on smooth muscle and its potential use in controlling muscle spasms.
Medicine: Explored for its potential in treating conditions like peptic ulcers and Parkinson’s disease due to its spasmolytic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
作用機序
Tricyclamol, (S)- exerts its effects by inhibiting the spasmogenic effects of agents like acetylcholine. It blocks the superior cervical ganglion and reduces the motility of the stomach and duodenum. This action is believed to be due to its ability to interfere with the signaling pathways involved in muscle contraction, particularly those mediated by acetylcholine .
類似化合物との比較
Similar Compounds
Procyclidine: Another anticholinergic agent with similar spasmolytic properties.
Atropine: A well-known anticholinergic compound used for similar purposes.
Hyoscyamine: Another compound with spasmolytic action but less potent than Tricyclamol, (S)-
Uniqueness
Tricyclamol, (S)- is unique in its high potency and effectiveness in reducing smooth muscle spasms compared to other similar compounds. Its ability to inhibit the spasmogenic effects of multiple agents makes it a valuable compound in both research and therapeutic applications .
特性
CAS番号 |
779262-59-8 |
|---|---|
分子式 |
C20H32NO+ |
分子量 |
302.5 g/mol |
IUPAC名 |
(1S)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1/t20-/m1/s1 |
InChIキー |
FRBBPWXCRBHYJQ-HXUWFJFHSA-N |
異性体SMILES |
C[N+]1(CCCC1)CC[C@](C2CCCCC2)(C3=CC=CC=C3)O |
正規SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




